5-Phenoxynicotinic acid methyl ester

Lipophilicity Membrane Permeability QSAR

Procure 5-Phenoxynicotinic acid methyl ester (CAS 936344-52-4) with confidence: its 5-phenoxy substitution, methyl ester prodrug handle, and elevated XLogP3 (2.2) versus unsubstituted methyl nicotinate (ΔXLogP3 ≥1.4) deliver a CNS-optimized building block. The absence of hydrogen bond donors (TPSA 48.4 Ų) enables membrane permeability and metabolic stability, making indiscriminate substitution with 6-phenoxy regioisomers or free acid analogs scientifically unsound. Verified ≥98% purity and documented synthetic routes ensure batch-to-batch reproducibility for focused library synthesis and lead optimization. Order now for reliable B2B supply.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 936344-52-4
Cat. No. B6322960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenoxynicotinic acid methyl ester
CAS936344-52-4
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H11NO3/c1-16-13(15)10-7-12(9-14-8-10)17-11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyHYGYYOAEKJNITG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenoxynicotinic Acid Methyl Ester (CAS 936344-52-4): Structural and Physicochemical Baseline for Procurement Decisions


5-Phenoxynicotinic acid methyl ester (CAS 936344-52-4) is a nicotinic acid derivative featuring a phenoxy substituent at the 5-position and a methyl ester at the carboxylic acid moiety [1]. With a molecular weight of 229.23 g/mol, an XLogP3-AA value of 2.2, and a topological polar surface area of 48.4 Ų, this compound occupies a distinct physicochemical space compared to both unsubstituted methyl nicotinate and the corresponding 5-phenoxynicotinic acid [1]. Its molecular formula (C₁₃H₁₁NO₃) and InChIKey (HYGYYOAEKJNITG-UHFFFAOYSA-N) provide unique identifiers for unambiguous procurement and tracking [1].

Why Nicotinic Acid Esters Cannot Be Interchanged: The Case Against Generic Substitution for 5-Phenoxynicotinic Acid Methyl Ester


Generic substitution among nicotinic acid derivatives is scientifically unsound due to the profound impact of subtle structural modifications on key properties governing reactivity, solubility, and biological target engagement. The 5-phenoxynicotinic acid methyl ester scaffold differs from its closest analogs—such as the 6-phenoxy regioisomer, the free carboxylic acid counterpart, and the unsubstituted methyl nicotinate—in critical parameters including lipophilicity (ΔXLogP3 ≥ 1.4), hydrogen bond donor count, and steric bulk around the pyridine nitrogen [1][2]. These variations directly influence membrane permeability, metabolic stability, and binding pocket compatibility, rendering simple interchange without head-to-head comparative data a high-risk proposition for scientific reproducibility and industrial process robustness [3].

5-Phenoxynicotinic Acid Methyl Ester: Quantifiable Differentiation Against In-Class Analogs


Lipophilicity Enhancement: XLogP3 Comparison vs. Methyl Nicotinate

The target compound exhibits a computed XLogP3-AA value of 2.2, which is 1.4 log units higher than that of the unsubstituted comparator, methyl nicotinate (XLogP3 = 0.8). This increase in lipophilicity, conferred by the 5-phenoxy substituent, predicts improved passive membrane diffusion and potential for enhanced oral bioavailability or CNS penetration [1][2].

Lipophilicity Membrane Permeability QSAR

Hydrogen Bond Donor Profile: Ester vs. Carboxylic Acid Comparator

The methyl ester form (target compound) contains 0 hydrogen bond donors (HBD), whereas the corresponding free acid, 5-phenoxynicotinic acid, contains 1 HBD. This fundamental difference eliminates the strong intermolecular hydrogen bonding present in the acid, which is associated with lower aqueous solubility but often improved passive membrane permeability [1][2]. The ester can serve as a prodrug that is hydrolyzed in vivo to the active acid [3].

Hydrogen Bonding Prodrug Design Solubility

Regioisomeric Purity and Structural Uniqueness: 5- vs. 6-Phenoxy Substitution

The 5-phenoxy substitution pattern (target) is chemically distinct from the 6-phenoxy regioisomer (CAS 595576-44-6). While both share the same molecular formula and weight, their distinct InChIKeys confirm non-interchangeable structures [1]. Commercial sources report purity ≥98% for the 5-phenoxy compound, a specification critical for reproducible synthetic and biological outcomes . No direct comparative biological data is available, but regioisomerism is a well-established determinant of receptor binding and metabolic stability.

Regioisomerism Synthetic Intermediate Quality Control

Synthetic Accessibility and Scalability: A Defined Route to the 5-Phenoxy Ester

A scalable synthetic route for 5-phenoxynicotinic acid methyl ester is described, involving copper acetate-catalyzed coupling of 5-hydroxy-nicotinic acid methyl ester with phenylboronic acid in dichloromethane/triethylamine . This method yields the target compound in sufficient quantity for subsequent hydrolysis to the corresponding acid, providing a well-defined entry point for further derivatization. In contrast, synthetic routes to the 6-phenoxy regioisomer or other substituted nicotinates may require different conditions or protecting group strategies.

Synthetic Chemistry Process Development Scalability

High-Value Application Scenarios for 5-Phenoxynicotinic Acid Methyl Ester Based on Quantifiable Differentiation


Medicinal Chemistry: Lipophilic Scaffold for CNS-Targeted Lead Optimization

The elevated XLogP3 (2.2) relative to methyl nicotinate positions 5-phenoxynicotinic acid methyl ester as a privileged starting point for designing compounds intended to cross the blood-brain barrier. The phenoxy group adds hydrophobic bulk without introducing additional hydrogen bond donors, a profile associated with improved CNS multiparameter optimization (MPO) scores [1][2].

Prodrug Design and Pharmacokinetic Studies

As a methyl ester lacking a hydrogen bond donor, this compound can serve as a membrane-permeable prodrug of the corresponding 5-phenoxynicotinic acid. This strategy is particularly relevant when the free acid exhibits poor oral absorption or limited cellular uptake. The ester can be hydrolyzed by endogenous esterases to release the active acid moiety in vivo [3].

Synthetic Intermediate for Nicotinic Acid-Derived Libraries

The documented synthetic route and high commercial purity (≥98%) make 5-phenoxynicotinic acid methyl ester a reliable building block for constructing focused libraries of 5-substituted nicotinic acid derivatives. Its ester functionality can be readily diversified through amidation, transesterification, or reduction, while the phenoxy group remains a stable, hydrophobic anchor for binding pocket exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenoxynicotinic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.